1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine
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Overview
Description
1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine is a chemical compound characterized by the presence of a cyclopropyl group attached to a triazole ring, which is further connected to a dimethylpropanamine moiety
Preparation Methods
The synthesis of 1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbinyl halides.
Attachment of the Dimethylpropanamine Moiety: The final step involves the alkylation of the triazole ring with 2,2-dimethylpropanamine under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring or the amine group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).
Scientific Research Applications
1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
Comparison with Similar Compounds
1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine can be compared with other similar compounds, such as:
1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine: This compound lacks the dimethylpropanamine moiety, which may result in different biological activities and chemical reactivity.
1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)ethanamine: The presence of an ethanamine group instead of a dimethylpropanamine group may influence the compound’s binding affinity and selectivity for molecular targets.
1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)propane-1,2-diamine:
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C10H18N4/c1-10(2,3)7(11)9-12-8(13-14-9)6-4-5-6/h6-7H,4-5,11H2,1-3H3,(H,12,13,14) |
InChI Key |
RZXYBLYPSTWRPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=NNC(=N1)C2CC2)N |
Origin of Product |
United States |
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